2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole

Lipophilicity Drug-likeness Physicochemical profiling

This tetrasubstituted imidazole is a structurally unique SAR probe for p38 MAP kinase inhibitor research. Its C2-benzylthio, N1-furan-2-ylmethyl, and C5-p-tolyl substitution pattern is absent from known inhibitor series. Use it to map steric and electronic tolerance in the ribose/phosphate binding pocket and assess metabolic stability via comparative sulfoxidation studies. Avoid generic imidazole-class procurement; verify the exact substitution to ensure biological relevance.

Molecular Formula C22H20N2OS
Molecular Weight 360.5
CAS No. 1207022-38-5
Cat. No. B3221500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole
CAS1207022-38-5
Molecular FormulaC22H20N2OS
Molecular Weight360.5
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=CN=C(N2CC3=CC=CO3)SCC4=CC=CC=C4
InChIInChI=1S/C22H20N2OS/c1-17-9-11-19(12-10-17)21-14-23-22(24(21)15-20-8-5-13-25-20)26-16-18-6-3-2-4-7-18/h2-14H,15-16H2,1H3
InChIKeyZDXKEFUAZWNSOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole (CAS 1207022-38-5): Structural Identity and Compound Class for Procurement Evaluation


2-(Benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole (CAS 1207022-38-5) is a tetrasubstituted imidazole derivative bearing a benzylthioether at C2, a furan-2-ylmethyl group at N1, and a p-tolyl substituent at C5 [1]. With molecular formula C₂₂H₂₀N₂OS and molecular weight 360.47 g/mol, the compound belongs to the 2-alkylsulfanyl/2-benzylsulfanyl imidazole class, a scaffold investigated for p38 MAP kinase inhibition and anticytokine activity [2]. Predicted properties include a calculated logP (XLogP3) of 5.1, topological polar surface area of 56.3 Ų, and a predicted pKa of 4.79 [1]. The compound is currently offered only by specialty chemical suppliers as a research reagent; no peer-reviewed primary literature or patent specifically evaluating its biological activity has been identified.

Why In-Class Imidazole Analogs Cannot Simply Replace 2-(Benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole (1207022-38-5)


Within the 2-thio-substituted imidazole class, minor structural variations at the C2-thioether, N1, and C5 positions produce divergent physicochemical and pharmacological profiles that preclude interchangeable use. Quantitative structure–activity relationship (QSAR) studies on benzylsulfanyl imidazoles demonstrate that the C2 substituent size, polarity, and hydrogen-bond donor capacity directly modulate TNF-α and IL-1β inhibitory potency [1]. Replacing the benzylthio group with a smaller isopropylthio (CAS 1207006-78-7) or cyclopentylthio substituent alters logP, TPSA, and steric occupancy of the ribose/phosphate binding pocket of p38 MAP kinase, potentially shifting IC₅₀ values by over an order of magnitude [2]. The C5 p-tolyl versus 4-fluorophenyl substitution further distinguishes this compound from well-characterized p38 inhibitor series such as ML3403 and LN950 [3]. Consequently, procurement based solely on imidazole-class membership without verifying the exact substitution pattern carries a high risk of obtaining a compound with uncharacterized—and potentially inactive—biological behavior.

Quantitative Differentiation Evidence for 2-(Benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole (1207022-38-5) Against Closest Analogs


Predicted Lipophilicity (XLogP3) Comparison: Benzylthio vs. Isopropylthio and Free Thiol Analogs

The target compound exhibits a computed XLogP3 of 5.1, substantially higher than its closest commercially available analogs: the free thiol precursor 1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole-2-thiol (calculated LogP 3.79, TPSA 30.96 Ų) [1] and the isopropylthio analog (CAS 1207006-78-7, MW 312.43, lower hydrophobicity expected) . The benzylthio group adds approximately +1.3 logP units versus the free thiol, placing the compound in a more lipophilic region of chemical space.

Lipophilicity Drug-likeness Physicochemical profiling

C2-Benzylthio Substituent Size Analysis: Steric and Conformational Differentiation from Smaller Alkylthio Analogs

The target compound possesses six rotatable bonds and a molecular complexity score of 420 [1]. In contrast, the isopropylthio analog (CAS 1207006-78-7) has fewer rotatable bonds due to its smaller C2 substituent. QSAR studies on benzylsulfanyl imidazoles demonstrate that a less bulky/polar substituent at the C2 position favors improved cytokine release inhibition [2]. The benzyl group (CH₂-Ph) at C2-sulfur introduces a conformational flexibility and aromatic stacking potential absent in simple alkylthio analogs such as isopropylthio (CAS 1207006-78-7) or cyclopentylthio derivatives. Conversely, the benzyl group is more sterically demanding than the methylthio group present in well-characterized inhibitors like ML3403 and compound 2b [3].

Steric effects Conformational analysis Kinase inhibitor design

Class-Level p38 MAP Kinase and Cytokine Release Inhibitory Activity: Benchmark Against Published Benzylsulfanyl Imidazole Lead Compounds

While no direct activity data exist for 1207022-38-5, the benzylsulfanyl imidazole chemotype has established, quantifiable biological activity. The prototype benzylsulfanyl imidazole 2b (differing in core substitution pattern) achieved IC₅₀ values of: p38 MAP kinase = 4.0 μM, TNF-α release = 1.1 μM, IL-1β release = 0.38 μM in human peripheral blood mononuclear cells [1]. Optimization at the C2 position yielded compound 2q with improved IC₅₀: p38 = 0.63 μM, TNF-α = 0.90 μM, IL-1β = 0.04 μM — representing a 6–10× potency enhancement [1]. Separately, more structurally distinct 2-alkylsulfanyl-4-(4-fluorophenyl)-5-(2-aminopyridin-4-yl)-imidazoles achieved IC₅₀ values as low as 2 nM (enzyme) and 37 nM (human whole blood TNF-α) [2]. The target compound's unique combination of benzylthio, furan-2-ylmethyl, and p-tolyl substituents has no published counterpart in these SAR series, making its activity profile genuinely unknown.

p38 MAP kinase TNF-α inhibition Cytokine release Anti-inflammatory

Class-Level Metabolic Stability Liability: 2-Alkylsulfanylimidazole Rapid Sulfoxidation as a Procurement-Relevant Caveat

In vitro and in vivo metabolism studies on 2-alkylsulfanylimidazoles reveal that the thioether moiety undergoes rapid oxidation to the sulfoxide, representing a class-wide metabolic liability [1]. Specifically, the 2-methylthio analog ML3403 demonstrated rapid sulfoxidation in human liver microsomes [1]. Replacement of sulfur with a methylene group (2-alkylimidazoles) improved metabolic stability dramatically: analog 1 showed only 20% biotransformation after 4 h incubation with human liver microsomes, and analog 2 showed only 10% biotransformation [1]. In contrast, the corresponding 2-alkylsulfanyl counterparts underwent substantially greater metabolism over the same period. The target compound's benzylthio group is a thioether susceptible to the same oxidative metabolic pathway, though the benzyl substituent's steric shielding may modulate oxidation rate relative to smaller alkylthio analogs — a hypothesis that remains untested for this specific compound.

Metabolic stability Human liver microsomes Sulfoxidation In vitro ADME

Class-Level Cytochrome P450 Interaction Advantage Over SB 203580: Context for Scaffold Selection

2-Sulfanylimidazole derivatives as a class offer a documented advantage over the prototype p38 inhibitor SB 203580, specifically fewer cytochrome P450 interactions and better kinetic properties [1]. SB 203580 is known to inhibit several CYP450 isoforms, confounding its use in cellular and in vivo studies. The 2-thioether substitution pattern (present in 1207022-38-5 as benzylthio) is a key structural determinant of this reduced CYP450 liability relative to the 2-aryl substitution of SB 203580 [1]. However, this advantage has been demonstrated only for specific 2-sulfanylimidazole derivatives with 4-fluorophenyl and pyridinyl substitution — not for the furan-2-ylmethyl / p-tolyl scaffold of the target compound. Extrapolation of this advantage to 1207022-38-5 is plausible based on the shared 2-thioether pharmacophore but remains unvalidated.

CYP450 inhibition Drug-drug interaction Kinase inhibitor safety SB 203580 comparator

Recommended Research Applications for 2-(Benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole (1207022-38-5) Based on Available Evidence


SAR Expansion Probe: Exploring C2-Thioether and N1-Furan Substituent Effects on p38 MAP Kinase Binding

The compound occupies a distinct and uncharacterized position in 2-thio-substituted imidazole chemical space, combining a C2-benzylthio group with an N1-furan-2-ylmethyl and C5-p-tolyl substitution — a pattern absent from published p38 MAP kinase inhibitor series [1]. Since class precedent establishes that C2 substituent variation modulates p38 IC₅₀ from 2 nM to 4.0 μM [1][2], this compound can serve as a novel SAR probe to map the steric and electronic tolerance of the ribose/phosphate binding pocket when the N1-furan-2-ylmethyl group replaces the typical N1-H or N1-methyl substitution found in ML3403, LN950, and compound 2b.

Metabolic Stability Comparator: Evaluating Sulfoxidation Rates of Benzylthio vs. Alkylthio Imidazoles in Human Liver Microsomes

Given the documented rapid sulfoxidation of 2-alkylsulfanylimidazoles such as ML3403 [1], the target compound's benzylthio group offers a sterically differentiated thioether for comparative in vitro metabolism studies. Direct head-to-head incubation with human liver microsomes (4 h protocol) against the isopropylthio analog (CAS 1207006-78-7) or the free thiol precursor (CAS 1105188-88-2) would quantify whether the benzyl group's steric bulk provides any protective effect against CYP450-mediated sulfoxidation, potentially informing the design of metabolically more robust 2-thioether kinase inhibitors.

Cytokine Release Profiling in PBMC or Whole Blood: Benchmarking the Furan-Containing Scaffold Against Published Benzylsulfanyl Imidazoles

The compound's benzylsulfanyl imidazole core links it to a chemotype with established TNF-α and IL-1β release inhibitory activity in human PBMC and whole blood assays [1]. Testing 1207022-38-5 alongside the published lead 2b (p38 IC₅₀ = 4.0 μM, TNF-α IC₅₀ = 1.1 μM, IL-1β IC₅₀ = 0.38 μM) [1] in LPS-stimulated cytokine release assays would determine whether the N1-furan-2-ylmethyl + C5-p-tolyl substitution pattern enhances or diminishes anticytokine potency relative to the established benchmark. This head-to-head comparison provides a clear, quantifiable differentiation path.

Cytochrome P450 Liability Screening: Testing the Class-Level CYP Advantage Hypothesis for the Furan/Tolyl Scaffold

2-Sulfanylimidazole derivatives reportedly exhibit fewer CYP450 interactions than SB 203580 [1]. Since this advantage has only been demonstrated for 4-fluorophenyl/pyridinyl-substituted congeners, the target compound provides an opportunity to test whether the class-level CYP advantage extends to the structurally divergent furan-2-ylmethyl/p-tolyl scaffold. A CYP450 inhibition panel (e.g., CYP3A4, CYP2D6, CYP2C9) comparing 1207022-38-5 against SB 203580 would generate the first direct evidence for or against this scaffold's CYP interaction profile, enabling data-driven procurement decisions for cell-based assay applications.

Quote Request

Request a Quote for 2-(benzylthio)-1-(furan-2-ylmethyl)-5-(p-tolyl)-1H-imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.